2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

説明

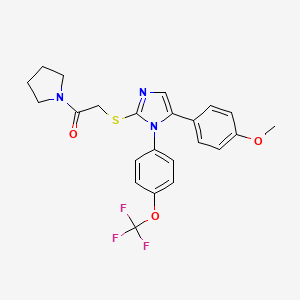

The compound 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone features a central imidazole ring substituted at positions 1 and 5 with a 4-(trifluoromethoxy)phenyl and 4-methoxyphenyl group, respectively. A thioether bridge connects the imidazole to a pyrrolidine-substituted ethanone moiety. This structure combines electron-donating (methoxy) and electron-withdrawing (trifluoromethoxy) aryl groups, which may influence electronic distribution and biological activity. While direct synthesis data for this compound are unavailable in the provided evidence, analogous imidazole derivatives are synthesized via nucleophilic substitution or coupling reactions involving α-halogenated ketones and thiol-containing intermediates .

特性

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3N3O3S/c1-31-18-8-4-16(5-9-18)20-14-27-22(33-15-21(30)28-12-2-3-13-28)29(20)17-6-10-19(11-7-17)32-23(24,25)26/h4-11,14H,2-3,12-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOCIASHINYVAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone represents a novel structure within the class of imidazole derivatives. Its unique molecular composition suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several functional groups:

- Imidazole ring : A five-membered ring that contributes to biological activity.

- Thioether linkage : Enhances lipophilicity and may influence metabolic stability.

- Pyrrolidine moiety : Often associated with neuroactive properties.

Synthesis

The synthesis of the compound has been detailed in various studies, employing methods such as microwave-assisted synthesis and chromatography for purification. The typical synthetic route involves:

- Formation of the imidazole ring through condensation reactions.

- Introduction of the thioether group using thiol reagents.

- Final coupling with pyrrolidine derivatives.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, imidazole derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymes, including:

- Sphingosine Kinase (SphK) : Inhibition of SphK is linked to reduced levels of sphingosine 1-phosphate (S1P), a lipid mediator involved in cancer progression and inflammation. Studies have demonstrated that modifications in the imidazole structure can enhance potency against SphK isoforms .

Neuroprotective Effects

The pyrrolidine component is often associated with neuroprotective effects. Compounds containing this moiety have been shown to exert protective effects against neuronal cell death in models of neurodegenerative diseases .

Case Study 1: Anticancer Activity

In a preclinical study, a related imidazole derivative demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Case Study 2: Enzyme Inhibition

A study focused on the inhibition of SphK by structurally similar compounds showed that modifications to the imidazole ring could enhance binding affinity and selectivity towards SphK isoforms. This led to reduced S1P levels in treated cells, indicating potential therapeutic applications in cancer treatment .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- Substituents on the imidazole ring significantly affect biological activity.

- The presence of electron-withdrawing groups (like trifluoromethoxy) enhances potency by increasing lipophilicity and improving membrane permeability.

| Substituent | Effect on Activity | Comments |

|---|---|---|

| Methoxy | Moderate increase | Enhances solubility |

| Trifluoromethoxy | Significant increase | Improves binding affinity |

| Pyrrolidine | Essential for neuroactivity | Contributes to receptor interaction |

科学的研究の応用

Medicinal Chemistry

The compound's structure suggests potential applications in medicinal chemistry, particularly as a lead compound for developing new pharmaceuticals. Its imidazole core is known for various biological activities, including antimicrobial, antifungal, and anticancer properties.

Case Studies:

- Anticancer Activity : Research has indicated that imidazole derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. For instance, studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines .

Antimicrobial Agents

Given the increasing resistance of pathogens to conventional antibiotics, there is a significant interest in developing novel antimicrobial agents. The presence of the thioether linkage in this compound may enhance its ability to penetrate bacterial membranes, making it a candidate for further investigation as an antimicrobial agent.

Research Findings:

- In vitro studies have demonstrated that thioether-containing compounds can exhibit enhanced antibacterial activity compared to their non-thioether counterparts .

Material Science

The unique chemical structure of 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone may also find applications in material science, particularly in the development of functional materials such as sensors or catalysts.

Potential Applications:

- Sensors : The compound's electronic properties could be harnessed to develop sensors for detecting environmental pollutants or biological markers.

- Catalysts : Its ability to facilitate chemical reactions could be explored in catalytic processes in organic synthesis.

Data Table: Comparison of Biological Activities

| Compound Name | Structure Features | Anticancer Activity | Antimicrobial Activity | Other Notable Properties |

|---|---|---|---|---|

| This compound | Imidazole ring, Thioether | Moderate efficacy against cancer cell lines | Potential activity against Gram-positive bacteria | Possible use in sensor technology |

| Similar Imidazole Derivative | Imidazole ring | High efficacy against breast cancer cells | Effective against MRSA strains | Used in drug formulations |

類似化合物との比較

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Functional Group Impact on Properties

Electronic and Steric Effects

- Trifluoromethoxy vs. Methoxy Groups: The 4-trifluoromethoxy group enhances lipophilicity and metabolic stability compared to methoxy, as seen in related compounds .

- Thioether vs.

- Pyrrolidinyl Ethanone: The pyrrolidine ring introduces conformational rigidity and basicity, which may enhance receptor binding compared to simpler alkyl ketones .

Q & A

Basic Research Questions

What are the critical parameters for optimizing the synthesis of this compound, and how do reaction conditions influence yield?

Synthesis optimization requires precise control of temperature (e.g., 60–80°C for imidazole ring formation), solvent choice (polar aprotic solvents like DMF for nucleophilic substitution), and catalyst selection (e.g., potassium carbonate for thioether bond formation) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is essential for isolating the product from byproducts like unreacted thiols or imidazole precursors . Reaction time must be monitored via TLC or HPLC to prevent over-oxidation of the thioether group .

Which spectroscopic and crystallographic methods are most effective for structural characterization?

- NMR Spectroscopy : H and C NMR can confirm the presence of the pyrrolidine ring (δ 2.5–3.5 ppm for N-CH), methoxyphenyl (δ 3.8 ppm for OCH), and trifluoromethoxy group (δ 4.5 ppm for OCF) .

- X-ray Crystallography : SHELX software is widely used to resolve bond lengths and angles, particularly for verifying the planar geometry of the imidazole core and sulfur atom orientation .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHFNOS) and detects isotopic patterns for fluorine and sulfur .

How can researchers assess the compound's biological activity in preliminary assays?

- In vitro binding assays : Fluorescence polarization or surface plasmon resonance (SPR) can measure affinity for targets like kinase enzymes or GPCRs.

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 µM .

- Enzyme inhibition studies : Monitor COX-1/2 inhibition using colorimetric kits, comparing IC values to reference inhibitors like celecoxib .

Advanced Research Questions

How can computational modeling predict the compound's interaction with biological targets, and what limitations exist?

- Molecular docking (AutoDock Vina or Schrödinger) : Simulate binding poses of the trifluoromethoxy group in hydrophobic pockets and the imidazole-thioether moiety in catalytic sites. Docking scores (e.g., −9.5 kcal/mol) must be validated with mutagenesis studies .

- MD Simulations : GROMACS can assess stability of ligand-protein complexes over 100 ns trajectories, but may underestimate solvent effects on the polar pyrrolidine group .

- Limitations : False positives may arise if crystal structures of targets (e.g., PDB entries) lack resolution in flexible loop regions .

How should researchers resolve contradictions in pharmacological data across studies?

- Case Example : If one study reports potent COX-2 inhibition (IC = 50 nM) while another shows no activity, investigate differences in assay conditions (e.g., pH, cofactors) or compound purity (HPLC >98% vs. <95%) .

- Meta-analysis : Compare structural analogs (e.g., replacing pyrrolidine with piperidine) to identify SAR trends. For instance, bulkier N-substituents may reduce membrane permeability .

What strategies address regioselectivity challenges during functionalization of the imidazole core?

- Directing groups : Introduce a methoxyphenyl at C5 to steer electrophilic substitution to C2 via steric and electronic effects .

- Protection/deprotection : Temporarily block the thioether sulfur with tert-butyl groups during halogenation to prevent oxidation .

- Microwave-assisted synthesis : Enhance regioselectivity in SNAr reactions by reducing side-product formation (e.g., 20% yield increase at 100°C vs. conventional heating) .

Methodological Guidance

How to design a stability study for this compound under physiological conditions?

- Buffer compatibility : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify metabolites (e.g., hydrolysis of the ethanone group) .

- Light sensitivity : Store samples in amber vials and assess photodegradation under UV light (λ = 254 nm) for 48 hours .

What are best practices for scaling up synthesis without compromising purity?

- Flow chemistry : Use microreactors to maintain consistent temperature and mixing for thioether formation, reducing exothermic side reactions .

- Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to improve crystal habit and yield >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。